molecular formula C13H10ClNO3 B8580758 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-Pyrrole-2-carboxylic acid

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-Pyrrole-2-carboxylic acid

Cat. No. B8580758
M. Wt: 263.67 g/mol
InChI Key: DBMWVFTYNKHYST-UHFFFAOYSA-N
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Patent
US09163029B2

Procedure details

Lithium hydroxide (116.73 mg, 2.15 mmol) was added to a solution of methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylate (515 mg, 1.85 mmol) in THF (9 mL) water (1 mL) and stirred at room temperature overnight. The mixture was acidified to pH 2 with aqueous HCl (1 M) and extracted with EtOAc (3×10 mL). The organic layers were combined and dried (MgSO4), filtered, concentrated in vacuo to give a cream white solid. The solid was triturated with cold CH2Cl2 to give 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid as a white solid (310 mg, 64%). 1H NMR (400 MHz, d6-DMSO): δ 5.86 (s, 2H), 6.16 (dd, 1H, J 3.9, 2.6 hz), 6.86 (dd, 1H, J 3.9, 1.8 Hz), 7.08 (t, 1H, J 2.1 Hz), 7.65-7.70 (m, 2H), 8.02-8.08 (m, 2H), 12.07 (br s, 1H).
Quantity
116.73 mg
Type
reactant
Reaction Step One
Name
methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylate
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:21])[CH2:11][N:12]2[CH:16]=[CH:15][CH:14]=[C:13]2[C:17]([O:19]C)=[O:18])=[CH:6][CH:5]=1.Cl>C1COCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:21])[CH2:11][N:12]2[CH:16]=[CH:15][CH:14]=[C:13]2[C:17]([OH:19])=[O:18])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
116.73 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylate
Quantity
515 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CN1C(=CC=C1)C(=O)OC)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a cream white solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with cold CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1C(=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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